molecular formula C6H6BrNS B567223 5-Bromo-4-cyclopropylthiazole CAS No. 1243839-07-7

5-Bromo-4-cyclopropylthiazole

Cat. No. B567223
CAS RN: 1243839-07-7
M. Wt: 204.085
InChI Key: YILAOMWQUUZUKC-UHFFFAOYSA-N
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Description

“5-Bromo-4-cyclopropylthiazole” is a chemical compound with the molecular formula C6H6BrNS . It has a molecular weight of 204.087 Da and is related to the class of compounds known as thiazoles .


Molecular Structure Analysis

The molecular structure of “5-Bromo-4-cyclopropylthiazole” consists of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring, substituted with a bromine atom at the 5-position and a cyclopropyl group at the 4-position .


Chemical Reactions Analysis

While specific chemical reactions involving “5-Bromo-4-cyclopropylthiazole” are not available, thiazoles are known to undergo various chemical reactions. For instance, they can participate in nucleophilic substitution reactions due to the presence of the electron-deficient carbon adjacent to the sulfur atom .

Scientific Research Applications

Antioxidant and Antibacterial Properties

Research has highlighted the potential of 5-Bromo-4-cyclopropylthiazole derivatives in exhibiting significant antioxidant properties. A study conducted by Ghanbari Pirbasti, Mahmoodi, and Shiran (2016) synthesized a series of these derivatives and assessed their antioxidant activity using DPPH and ABTS assays. The findings demonstrated that compounds within this series possess moderate to high antioxidant activity, with certain compounds showing superior performance compared to standard antioxidants like ascorbic acid. Moreover, these compounds were also evaluated for antibacterial activity against various bacterial strains, showing moderate to low inhibitory activity, indicating potential applications in microbial management (Ghanbari Pirbasti, Mahmoodi, & Shiran, 2016).

Chemical Synthesis and Transformation

5-Bromo-4-cyclopropylthiazole and its derivatives play a significant role in chemical synthesis and transformation. Tomilov et al. (2013) discussed the iminocyclopropane-pyrroline rearrangement of 2-Cyclopropylthiazole hydrobromides to form fused heterocycles, indicating a method for generating complex chemical structures from simpler ones. This can have vast implications in the synthesis of new molecules for various applications, including pharmaceuticals and material science (Tomilov, Salikov, Platonov, Lipilin, & Frumkin, 2013).

Biochemical and Antifungal Activities

Another study conducted by Khrustalev (2009) focused on the modification of 2-amino-4-phenylthiazole under microwave irradiation, emphasizing the broad spectrum of biological activity exhibited by these compounds, including antipyretic, antioxidative, and analgesic properties. This research suggests the potential of 5-Bromo-4-cyclopropylthiazole derivatives in the development of new therapeutic agents (Khrustalev, 2009).

Moreover, the research on the synthesis, structure, and antifungal evaluation of novel 1,2,4-triazolylmercaptoacetylthiosemicarbazide and 1,2,4-triazolylmercaptomethyl-1,3,4-thiadiazole analogs by Terzioğlu Klip et al. (2010) showcased the potential of these compounds in combating fungal infections. The study highlighted their efficacy against a range of fungal species, indicating the role of 5-Bromo-4-cyclopropylthiazole derivatives in the development of antifungal agents (Terzioğlu Klip, Çapan, Gürsoy, Uzun, & Şatana, 2010).

Future Directions

“5-Bromo-4-cyclopropylthiazole” and related compounds are currently being researched. For instance, electron attachment to 5-bromo-4-thiouracil (a uracil derivative) is being studied, which could have implications in the field of radiotherapy . Another study involves the synthesis of 5-bromo derivatives of indole phytoalexins, which have shown anticancer and antiproliferative effects .

properties

IUPAC Name

5-bromo-4-cyclopropyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNS/c7-6-5(4-1-2-4)8-3-9-6/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILAOMWQUUZUKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(SC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-cyclopropylthiazole

CAS RN

1243839-07-7
Record name 5-bromo-4-cyclopropylthiazole
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